molecular formula C18H20N2O4S B5083155 N-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5083155
M. Wt: 360.4 g/mol
InChI Key: STWZGYORZDLWGF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a molecular formula of C24H24N2O4S. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method involves the reaction of 3-acetylphenylamine with ethyl glycine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted glycinamide derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phenylsulfonyl group is particularly important for its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(3-acetylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity, while the phenylsulfonyl group contributes to its stability and binding affinity in biological systems. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[benzenesulfonyl(ethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-20(25(23,24)17-10-5-4-6-11-17)13-18(22)19-16-9-7-8-15(12-16)14(2)21/h4-12H,3,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWZGYORZDLWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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